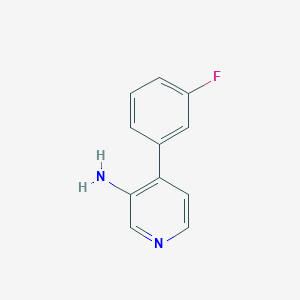

4-(3-Fluorophenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHINMZLIUFUWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294497 | |

| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374664-62-6 | |

| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374664-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 3 Fluorophenyl Pyridin 3 Amine and Its Core Scaffold

Foundational Synthetic Approaches to Substituted Pyridin-3-amines

The construction of the substituted pyridin-3-amine core is a critical aspect of synthesizing 4-(3-Fluorophenyl)pyridin-3-amine. Classical and precursor-based methods provide the foundational chemical logic for assembling this heterocyclic system.

Classical Pyridine (B92270) Ring Synthesis for Fluorophenyl Derivatives

Historically, the synthesis of pyridine rings has relied on condensation reactions involving aldehydes, ketones, and ammonia (B1221849) or its derivatives. acsgcipr.org These methods, such as the Hantzsch pyridine synthesis, typically involve the reaction of a β-dicarbonyl compound, an aldehyde, and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. acsgcipr.orgyoutube.com While versatile, these classical approaches often yield symmetrically substituted pyridines, and achieving the specific substitution pattern of this compound can be challenging and may require multi-step sequences. nih.gov The introduction of a fluorophenyl group would typically involve using a fluorophenyl-substituted starting material in the condensation reaction.

Precursor Chemistry and Initial Functionalization of Pyridine Rings

A more common and often more efficient approach involves the functionalization of a pre-existing pyridine ring. rsc.org The inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, makes it susceptible to nucleophilic attack but less reactive towards electrophilic aromatic substitution compared to benzene. beilstein-journals.orgnih.gov

The synthesis of substituted pyridines often starts with commercially available or readily synthesized pyridine derivatives. acsgcipr.org For instance, a common strategy involves the initial halogenation of the pyridine ring, followed by subsequent cross-coupling reactions to introduce the desired substituents. The position of the initial functionalization is dictated by the electronic properties of the pyridine ring and any existing substituents.

One approach to synthesizing 3-aminopyridine (B143674) derivatives involves the reduction of a corresponding nitropyridine. For example, 3-fluoro-4-nitropyridine (B80604) N-oxide can be synthesized and subsequently reduced to 3-fluoro-4-aminopyridine. nih.govrsc.org This highlights the importance of precursor chemistry, where the strategic placement of functional groups facilitates the introduction of the desired amine.

Advanced Catalytic Methods for the Formation of the this compound Moiety

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form C-C and C-N bonds with high efficiency and selectivity. These methods are instrumental in the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds and arylamines. nih.govnih.gov These methods offer a powerful means to construct the this compound scaffold.

Palladium-Catalyzed Aminations (Buchwald-Hartwig Amination): This reaction is a cornerstone for the formation of C-N bonds. acs.orgnih.govmit.edu In the context of synthesizing this compound, a key step could involve the palladium-catalyzed coupling of a 3-halopyridine derivative with an amine or an ammonia surrogate. nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov For instance, the amination of a 4-(3-fluorophenyl)-3-halopyridine would directly lead to the target molecule. Alternatively, the amination of a 3-amino-4-halopyridine with a suitable nitrogen source can also be envisioned.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction forms a C-C bond between an organoboron compound and an organic halide or triflate. libretexts.orgnih.gov To synthesize the this compound backbone, a Suzuki-Miyaura coupling could be employed to link the 3-fluorophenyl ring to the pyridine core. This would typically involve the reaction of a 4-halopyridin-3-amine derivative with (3-fluorophenyl)boronic acid or its ester. mdpi.comnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for the success of the coupling. libretexts.orgmdpi.com

Below is a table summarizing representative conditions for these cross-coupling reactions:

| Reaction Type | Reactants | Catalyst/Ligand | Base | Solvent | Typical Yield |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd Precatalyst / Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene, Dioxane | Good to Excellent |

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ / Phosphine Ligand | K₃PO₄, Cs₂CO₃ | Toluene, DMF, 1,4-Dioxane | Good to Excellent mdpi.com |

C-H Functionalization Strategies in Pyridine Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. beilstein-journals.orgnih.gov This approach avoids the need for pre-functionalized starting materials, such as halo-pyridines. rsc.org

For the synthesis of the this compound scaffold, C-H arylation of a pyridin-3-amine derivative with a 3-fluorophenyl-containing coupling partner could be a potential route. nih.gov The regioselectivity of C-H functionalization on the pyridine ring can be controlled by the electronic nature of the ring and the directing effects of existing substituents. nih.gov For instance, an electron-withdrawing group at the 3-position can direct arylation to the C4-position. nih.gov

Rhodium(III)-catalyzed C-H activation has also been shown to be effective for the synthesis of substituted pyridines from α,β-unsaturated oximes and alkynes. nih.gov While not a direct route to the target molecule, this methodology showcases the potential of C-H activation in constructing complex pyridine systems.

Regioselective Fluorination Techniques Applied to Pyridine Systems

The introduction of a fluorine atom at a specific position on an aromatic ring is a crucial step in the synthesis of many pharmaceuticals due to the unique properties fluorine imparts. nih.gov

For the synthesis of this compound, the fluorine atom is on the phenyl ring. However, regioselective fluorination of the pyridine ring itself is also a significant area of research. Methods for direct fluorination of pyridines often face challenges due to the electron-deficient nature of the ring. rsc.org

Recent advances have led to the development of methods for regioselective fluorination. For example, electrophilic fluorinating reagents like Selectfluor can be used for the fluorination of certain pyridine derivatives. acs.org A method for the 3-selective fluorination of pyridines has been developed using ring-opened Zincke imine intermediates. nih.gov Another approach involves the fluorination of pyridine N-oxides, which can facilitate nucleophilic aromatic substitution at the meta position. nih.govrsc.org While these methods may not be directly applied to the phenyl ring in this compound, they represent important tools for the synthesis of other fluorinated pyridine-containing compounds.

A rhodium(III)-catalyzed C–H functionalization approach has been developed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating a one-step method to introduce fluorine at the 3-position of the pyridine ring. nih.gov

Direct Fluorination Methods for Aminopyridines

Direct nucleophilic fluorination of electron-rich aromatic rings like pyridine is a significant chemical challenge, particularly at the meta-position relative to the ring nitrogen. nih.govresearchgate.net Standard nucleophilic aromatic substitution (SNAr) reactions that work well for producing 2- and 4-fluoropyridines are often low-yielding for 3- or 5-fluoro isomers unless strong electron-withdrawing groups are also present on the ring. nih.gov

A notable strategy to overcome this challenge involves the temporary modification of the pyridine ring to enhance its reactivity. One such method is the use of pyridine N-oxides. Research has demonstrated a successful route for the synthesis of 3-fluoro-4-aminopyridine, a structural analog of the target compound, via the fluorination of a pyridine N-oxide intermediate. nih.govresearchgate.net In this approach, 3-bromo-4-nitropyridine (B1272033) N-oxide undergoes nucleophilic substitution with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield 3-fluoro-4-nitropyridine N-oxide. nih.gov This reaction proceeds efficiently at room temperature. The nitro group and the N-oxide can then be reduced simultaneously via catalytic hydrogenation (e.g., using Pd/C and H₂) to afford the final 3-fluoro-4-aminopyridine product. nih.govresearchgate.net

| Precursor | Reagent(s) | Intermediate | Product | Yield | Ref |

| 3-Bromo-4-nitropyridine N-oxide | 1. TBAF, DMSO2. H₂, 10% Pd/C, MeOH | 3-Fluoro-4-nitropyridine N-oxide | 3-Fluoro-4-aminopyridine | 37% (Fluorination step) | nih.gov |

| 1,2-Dihydropyridines | Selectfluor® | 3-Fluoro-3,6-dihydropyridines | 2-(Fluoromethyl)pyridines | 72-91% (Elimination step) | researchgate.net |

This table summarizes key findings in direct fluorination methods applicable to pyridine rings.

Alternative electrophilic fluorination methods, such as those using Selectfluor®, have been developed for dihydropyridine systems, which can be subsequently aromatized to form fluorinated pyridines. researchgate.net However, direct, regioselective C-H fluorination of a simple 4-phenylpyridin-3-amine at the 3-position of the phenyl ring or the 5-position of the pyridine ring remains a complex synthetic problem requiring specialized reagents and strategies.

Incorporation of Fluorinated Phenyl Moieties

A more common and versatile approach to synthesizing this compound involves building the molecule through carbon-carbon bond-forming reactions, which incorporate the pre-fluorinated phenyl group. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy.

The Suzuki-Miyaura coupling is a powerful method for forming the pivotal aryl-aryl bond between the pyridine and phenyl rings. researchgate.netwikipedia.org A general route would involve the reaction of a 4-halopyridin-3-amine derivative (e.g., 4-chloro- or 4-bromopyridin-3-amine) with 3-fluorophenylboronic acid. The reaction is catalyzed by a palladium complex, often Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base (e.g., Na₂CO₃, Cs₂CO₃). This method is highly valued for its tolerance of a wide range of functional groups. wikipedia.org

The Buchwald-Hartwig amination represents another key palladium-catalyzed transformation that can be applied to construct the aminopyridine scaffold. nih.govlibretexts.orgacs.org While typically used to form an amine bond to an aryl halide, it can be employed to synthesize precursors. For instance, a dihalopyridine could first undergo a Suzuki coupling to introduce the 3-fluorophenyl group, followed by a selective Buchwald-Hartwig amination to install the amino group at the C-3 position. The choice of ligands, such as bidentate phosphines (e.g., BINAP, dppf), is crucial for achieving high yields and preventing side reactions, especially when dealing with the coordinating pyridine nitrogen. nih.govnih.gov

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand System | Product Type | Ref |

| Suzuki-Miyaura | 4-Halopyridin-3-amine | 3-Fluorophenylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ / Base | 4-Aryl-3-aminopyridine | researchgate.netwikipedia.org |

| Negishi Coupling | 3-Pyridyl Zinc Halide | 2-Benzyloxy-4-chloro-3-nitropyridine | Palladium Catalyst | 7-(3-Pyridyl)imidazo[4,5-b]pyridine precursor | mdpi.com |

| Buchwald-Hartwig | 2-Bromopyridine | Volatile Amines (e.g., Methylamine) | Pd(OAc)₂ / dppp | N-Alkyl-2-aminopyridine | nih.gov |

This table illustrates common cross-coupling strategies for synthesizing substituted aminopyridines.

Annulation and Cyclization Reactions to Construct Related Heterocyclic Scaffolds

The 3-amino and 4-phenyl groups of this compound serve as functional handles for the construction of more complex, fused heterocyclic systems. These annulation reactions are vital for expanding the chemical space around this core scaffold for applications in drug discovery.

Formation of Fused Pyridine Systems from this compound Precursors (e.g., Imidazopyridines, Pyrazolopyridines)

Imidazopyridines: The synthesis of imidazo[4,5-c]pyridines typically begins with a 3,4-diaminopyridine (B372788) precursor. nih.govnih.govchemicalbook.com A synthetic route starting from a 4-aryl-3-aminopyridine would first require the introduction of a second amino group at the 4-position, often by reducing a 4-nitro-3-aminopyridine intermediate. nih.gov The resulting 4-aryl-3,4-diaminopyridine can then undergo cyclocondensation with various one-carbon electrophiles. For example, reaction with aldehydes followed by oxidative cyclization, or direct condensation with carboxylic acids (often using polyphosphoric acid) or orthoesters (like triethyl orthoformate), yields the corresponding 2-substituted imidazo[4,5-c]pyridine ring system. nih.govchemicalbook.com

Pyrazolopyridines: The construction of a pyrazolo[3,4-c]pyridine or pyrazolo[4,3-c]pyridine ring fused to the 3,4-positions of the original pyridine requires the formation of a pyrazole (B372694) ring. A common strategy involves converting the 3-amino group of the precursor into a hydrazine. This can be achieved through diazotization followed by reduction. The resulting 3-hydrazino-4-arylpyridine can then be cyclized with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. rsc.org Alternatively, modern methods focus on the vectorial functionalization of pre-formed halopyrazolopyridine scaffolds using cross-coupling reactions like Buchwald-Hartwig amination and Suzuki coupling to install the desired aryl and amino substituents. researchgate.netbeilstein-journals.org

| Fused System | Precursor | Key Reagent(s) for Cyclization | General Method | Ref |

| Imidazo[4,5-c]pyridine | 3,4-Diaminopyridine derivative | Aldehydes, Carboxylic Acids, Orthoesters | Cyclocondensation | nih.govchemicalbook.com |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1H-pyrazole derivative | Benzoylacetone | Condensation | rsc.org |

| Pyrazolo[3,4-c]pyridine | 4-Amino-3-chloropyridine | NaNO₂, Ac₂O then NaOMe | Diazotization and Cyclization | researchgate.net |

| Pyrazolo[3,4-b]pyridin-6-one | 5-Aminopyrazole | Azlactone | One-pot Condensation/Elimination | researchgate.net |

This table outlines synthetic routes to fused pyridine systems from aminopyridine-based precursors.

Multi-Component Reactions for Substituted Pyridines

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to synthesize highly substituted pyridine rings in a single step. nih.gov While a specific MCR for this compound is not prominently documented, established pyridine syntheses like the Bohlmann-Rahtz reaction provide a template for its potential construction.

The Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynyl (B1212043) ketone. To adapt this for this compound, one could envision a reaction between an enamine derived from 3-aminocrotononitrile (B73559) (as the three-carbon, 3-amino source) and an ethynyl ketone bearing the 3-fluorophenyl group (e.g., 1-(3-fluorophenyl)prop-2-yn-1-one). The initial Michael addition followed by cyclization and aromatization would yield the desired substituted aminopyridine scaffold. The key advantage of MCRs is the rapid assembly of molecular complexity from simple, readily available starting materials.

Other MCRs, such as four-component reactions involving an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) source, are widely used to generate polysubstituted pyridines and could be adapted by using 3-fluorobenzaldehyde (B1666160) as a key starting component. chemicalbook.com

Advanced Spectroscopic and Structural Elucidation of 4 3 Fluorophenyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their chemical environments. The spectrum of 4-(3-Fluorophenyl)pyridin-3-amine is expected to show distinct signals for the protons on the pyridine (B92270) ring and the fluorophenyl ring.

The pyridine ring contains three aromatic protons. The proton at the C2 position is expected to be the most deshielded (highest chemical shift) due to its proximity to the electronegative nitrogen atom. The protons at C5 and C6 will also appear in the aromatic region, with their shifts influenced by the electron-donating amino group at C3 and the bulky fluorophenyl group at C4. The amino (-NH₂) group protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The 3-fluorophenyl ring has four protons. Their chemical shifts and splitting patterns are dictated by their position relative to the fluorine atom and the pyridine ring. The fluorine atom causes characteristic splitting in the signals of nearby protons. Protons ortho to the fluorine will appear as a triplet of doublets, the meta proton will show complex multiplicity, and the para proton will likely be a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.0 - 8.2 | Singlet (s) or Doublet (d) |

| Pyridine H-5 | 7.2 - 7.4 | Doublet (d) |

| Pyridine H-6 | 8.1 - 8.3 | Doublet (d) |

| Phenyl H-2' | 7.1 - 7.3 | Doublet of Triplets (dt) |

| Phenyl H-4' | 7.0 - 7.2 | Triplet of Doublets (td) |

| Phenyl H-5' | 7.3 - 7.5 | Triplet (t) |

| Phenyl H-6' | 7.1 - 7.3 | Doublet (d) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically recorded with proton decoupling, resulting in a single line for each chemically non-equivalent carbon atom. The molecule this compound has 11 unique carbon atoms, and thus 11 signals are expected in the ¹³C NMR spectrum.

The chemical shifts are influenced by the electronegativity of nearby atoms and the aromaticity of the rings. Carbons attached to nitrogen (C2, C6) or fluorine (C3') will be significantly shifted. The carbon atom directly bonded to the fluorine (C3') will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, which is a characteristic feature confirming the fluorine's position. Other carbons in the fluorophenyl ring will show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 145 - 148 |

| Pyridine C-3 | 135 - 138 |

| Pyridine C-4 | 140 - 143 |

| Pyridine C-5 | 122 - 125 |

| Pyridine C-6 | 147 - 150 |

| Phenyl C-1' | 138 - 141 |

| Phenyl C-2' | 114 - 116 (d, ²JCF) |

| Phenyl C-3' | 161 - 164 (d, ¹JCF) |

| Phenyl C-4' | 123 - 126 (d, ⁴JCF) |

| Phenyl C-5' | 130 - 133 (d, ³JCF) |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. mdpi.comipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring (H-5 with H-6) and on the fluorophenyl ring (e.g., H-4' with H-5', H-5' with H-6'), confirming their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu It is invaluable for assigning carbon resonances by linking them to their known proton assignments. For instance, the proton signal at ~8.0-8.2 ppm would correlate to the carbon signal at ~145-148 ppm, confirming their assignment as H-2 and C-2, respectively. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range coupling). columbia.edu It is crucial for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include a cross-peak between the pyridine proton H-2 and the phenyl carbon C-1', as well as pyridine carbon C-4. These correlations would definitively prove the connectivity between the two aromatic rings at the C4 position of the pyridine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (molecular formula C₁₁H₉FN₂), the theoretical exact mass can be calculated. The experimental HRMS value would be expected to match this theoretical value closely, confirming the elemental composition.

Molecular Formula: C₁₁H₉FN₂

Calculated Monoisotopic Mass: 188.07497 u

Expected [M+H]⁺ ion in HRMS: 189.08225 m/z

An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is commonly used to acquire this type of high-resolution data. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net In the analysis of this compound, an LC-MS system would first pass the sample through an HPLC column (e.g., a C18 reversed-phase column) to separate the target compound from any starting materials, byproducts, or other impurities. The purity of the sample can be assessed from the resulting chromatogram.

As the purified compound elutes from the column, it enters the mass spectrometer. The instrument confirms the identity of the compound by detecting its molecular weight, typically as the protonated molecular ion [M+H]⁺ at an m/z of approximately 189.1. The combination of the retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of confidence in both the identity and purity of the analyte. Tandem MS (MS/MS) can also be performed, where the parent ion is fragmented to produce a characteristic pattern that serves as a structural fingerprint. For an amine, a common fragmentation pattern is the α-cleavage at the C-C bond adjacent to the nitrogen atom.

Fragmentation Pathway Elucidation

The fragmentation pathway of this compound (molecular weight: 188.20 g/mol ) under electron ionization mass spectrometry (EI-MS) can be predicted based on the established fragmentation patterns of its constituent aromatic and amine moieties. Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the ring systems, while aminopyridines and fluorinated aromatics follow characteristic cleavage routes.

The molecular ion [C₁₁H₉FN₂]⁺˙ at m/z 188 would be the parent peak. Subsequent fragmentation is expected to proceed through several key pathways:

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for pyridine rings involves the cleavage and loss of a neutral HCN molecule (27 u). This would lead to the formation of a radical cation fragment at m/z 161.

Loss of a Hydrogen Radical (H•): Cleavage of a C-H or N-H bond can result in the loss of a hydrogen radical, producing a stable [M-H]⁺ ion at m/z 187.

Cleavage of the C-C Bond: The bond connecting the fluorophenyl and pyridine rings can undergo cleavage. Loss of the fluorophenyl radical (C₆H₄F•, 95 u) would yield a fragment corresponding to the aminopyridine cation at m/z 93. Conversely, the charge could be retained by the fluorophenyl portion, although this is generally less favored.

Fluorine-Related Fragmentation: The presence of a fluorine atom allows for potential fragmentation involving the loss of a fluorine radical (F•, 19 u) to give a fragment at m/z 169, or the elimination of a neutral hydrogen fluoride (B91410) (HF, 20 u) molecule, resulting in an ion at m/z 168.

The mass spectrum of the parent compound, 3-aminopyridine (B143674), shows a molecular ion at m/z 94 and a major fragment at m/z 67, corresponding to the loss of HCN nist.gov. This supports the predicted loss of HCN as a primary fragmentation pathway for the title compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Ion | Corresponding Neutral Loss |

| 188 | [C₁₁H₉FN₂]⁺˙ (Molecular Ion) | - |

| 187 | [C₁₁H₈FN₂]⁺ | H• |

| 169 | [C₁₁H₉N₂]⁺ | F• |

| 168 | [C₁₁H₈N₂]⁺˙ | HF |

| 161 | [C₁₀H₈F N]⁺˙ | HCN |

| 93 | [C₅H₅N₂]⁺ | C₆H₄F• |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. Although an experimental spectrum for this compound is not publicly available, a detailed assignment of its principal vibrational modes can be inferred from established correlation tables and spectral data of analogous compounds like 3-aminopyridine and substituted fluorobenzenes.

The key expected vibrational modes are:

N-H Vibrations: The primary amine group (-NH₂) will give rise to two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch (νₐₛ N-H) and a symmetric stretch (νₛ N-H). Additionally, a scissoring (bending) vibration (δ N-H) is expected in the 1650-1580 cm⁻¹ range.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the pyridine and fluorophenyl rings are anticipated to appear above 3000 cm⁻¹.

Ring Vibrations (C=C and C=N Stretching): The skeletal vibrations of the aromatic rings, involving C=C and C=N stretching, will produce a series of bands in the 1620-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the pyridine ring typically occurs in the 1350-1250 cm⁻¹ range.

C-F Stretching: The C-F bond is known to produce a strong and characteristic absorption band, typically found in the 1250-1000 cm⁻¹ region.

C-H Out-of-Plane Bending: The out-of-plane (γ C-H) bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings.

The FT-IR spectrum of 3-aminopyridine shows characteristic N-H stretching bands and a strong N-H bending band, providing a solid basis for these assignments nist.gov.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | Asymmetric & Symmetric Stretch | N-H (Amine) |

| 3100 - 3000 | Stretch | Aromatic C-H |

| 1650 - 1580 | Scissoring (Bending) | N-H (Amine) |

| 1620 - 1400 | Ring Stretching | Aromatic C=C and C=N |

| 1350 - 1250 | Stretch | C-N |

| 1250 - 1000 | Stretch | C-F |

| 900 - 675 | Out-of-Plane Bending | Aromatic C-H |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that induce a change in molecular polarizability. For this compound, Raman spectroscopy would be particularly useful for identifying symmetric vibrations and the skeletal modes of the aromatic rings.

Key features expected in the Raman spectrum include:

Ring Breathing Modes: Symmetric "breathing" vibrations of the pyridine and fluorophenyl rings, where the rings expand and contract symmetrically, are expected to produce very strong and sharp bands. The pyridine ring breathing mode is famously intense and typically appears around 1000 cm⁻¹ cdnsciencepub.comresearchgate.net. The fluorophenyl ring will also have a characteristic breathing mode.

Symmetric N-H Stretching: The symmetric N-H stretching vibration of the amino group, while visible in IR, is often also clearly observed in Raman spectra.

Other Skeletal Modes: In-plane deformations of the C-H groups and other symmetric skeletal vibrations of the coupled ring system would be prominent. Vibrations that are weak or absent in the IR spectrum due to a small change in dipole moment may be strong in the Raman spectrum.

The complementarity of IR and Raman spectroscopy is essential for a complete vibrational assignment, aiding in the structural confirmation of the molecule nih.gov.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound has not been reported in the public domain, its key structural features can be reliably predicted by examining the crystal structures of closely related aminopyridine and fluorophenyl derivatives nih.govnih.govnih.govresearchgate.net.

Expected Molecular Geometry: The molecule consists of a planar pyridine ring and a planar fluorophenyl ring. Due to steric hindrance between ortho-hydrogens on the adjacent rings, it is highly probable that the two rings are not coplanar. A significant dihedral angle between the planes of the two rings is expected, similar to that observed in other 4-arylpyridine structures nih.gov.

Intermolecular Interactions and Crystal Packing: The primary amine group (-NH₂) is a strong hydrogen bond donor, and the pyridine ring nitrogen is a strong hydrogen bond acceptor. Therefore, the dominant intermolecular interaction governing the crystal packing is expected to be N-H···N hydrogen bonding. This interaction would likely link molecules into dimers or infinite chains. The formation of such supramolecular synthons is a common feature in the crystal structures of aminopyridines nih.govnih.gov. Weaker C-H···F or C-H···π interactions may also play a role in stabilizing the three-dimensional crystal lattice.

Table 3: Typical Crystallographic Parameters for Aminopyridine Derivatives

| Parameter | Typical Value/Observation |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c, P-1 |

| N-H···N Hydrogen Bond Distance | 2.9 - 3.2 Å |

| Dihedral Angle (Aryl-Pyridine) | 30 - 60° |

| C-N (amine) Bond Length | ~1.38 Å |

| C-F Bond Length | ~1.36 Å |

This predictive analysis, based on established crystallographic data for analogous compounds, provides a robust model for the solid-state structure of this compound.

Computational and Theoretical Investigations of 4 3 Fluorophenyl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 4-(3-Fluorophenyl)pyridin-3-amine, DFT calculations would provide valuable insights into its fundamental chemical properties. The process would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This optimized geometry would reveal precise bond lengths, bond angles, and dihedral angles.

Such calculations would likely be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The results would form the foundation for further analyses, including the examination of frontier molecular orbitals and electrostatic potential.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would likely be distributed over the phenyl ring and the pyridine (B92270) ring. The calculated energy gap would provide a quantitative measure of the molecule's stability and its propensity to undergo electronic transitions. This information is critical for understanding its potential as a chromophore and its reactivity in chemical reactions.

| Parameter | Theoretical Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. This analysis transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, resembling a Lewis structure. For this compound, NBO analysis would quantify the electron density in each bond and lone pair.

Furthermore, NBO analysis can reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. By examining these interactions, one can understand the flow of electron density within the molecule, which influences its structure, stability, and reactivity. For instance, interactions between the lone pair of the amino group and the π* orbitals of the pyridine ring would indicate significant electron delocalization.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the EPS map would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group, as these are regions with lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential. This map would be instrumental in predicting sites for electrophilic and nucleophilic attack and understanding potential hydrogen bonding interactions.

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein (receptor). These methods are fundamental in drug discovery and design.

Ligand-Target Binding Conformation Prediction

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a specific biological target. This process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and scoring them based on their binding affinity.

The results of a docking study would provide a detailed three-dimensional model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the amino group of this compound could act as a hydrogen bond donor, while the pyridine and phenyl rings could engage in hydrophobic and π-stacking interactions with the amino acid residues of the target protein.

| Interaction Type | Potential Contribution from this compound |

| Hydrogen Bonding | The amino group (donor) and the pyridine nitrogen (acceptor). |

| Hydrophobic Interactions | The phenyl and pyridine rings. |

| π-π Stacking | The aromatic systems of the phenyl and pyridine rings. |

Structure-Activity Relationship (SAR) Exploration via Computational Means

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure of this compound in silico and predicting the effect of these modifications on its binding affinity, researchers can gain insights into the key structural features required for activity.

For instance, computational SAR could explore the effect of changing the position of the fluorine atom on the phenyl ring, replacing the fluorine with other substituents, or modifying the amino group on the pyridine ring. By building a quantitative structure-activity relationship (QSAR) model, it would be possible to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Reactivity Prediction and Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. These methods allow for the calculation of various molecular properties, including electron density distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the structures of transition states.

Transition state analysis is crucial for understanding the kinetics and mechanisms of chemical reactions. For this compound, several types of reactions can be envisaged, including electrophilic aromatic substitution (EAS) on either the pyridine or the phenyl ring, and nucleophilic aromatic substitution (SNAr).

In a hypothetical electrophilic substitution reaction, the incoming electrophile will target positions of high electron density. The activating, ortho-, para-directing amino group on the pyridine ring and the deactivating, meta-directing fluorine atom on the phenyl ring will compete to direct the substitution. Transition state calculations for such a reaction would involve determining the geometry and energy of the high-energy intermediate state for substitution at each possible position. The activation energy (the energy difference between the reactants and the transition state) for each pathway would indicate the most likely site of reaction.

For instance, in a nitration reaction, the transition state would involve the formation of a Wheland intermediate (a resonance-stabilized carbocation). Computational models would predict that the transition states for substitution at the positions ortho and para to the amino group on the pyridine ring are lower in energy than those for substitution on the fluorinated phenyl ring.

Recent computational and experimental studies have provided evidence that some SNAr reactions, long thought to be stepwise, may in fact proceed through a concerted mechanism. nih.gov For a potential SNAr reaction on the pyridine ring of this compound, transition state analysis would be critical in distinguishing between a stepwise mechanism, involving a stable Meisenheimer intermediate, and a concerted mechanism with a single transition state. nih.gov

Illustrative Data Table for a Hypothetical Electrophilic Bromination Reaction:

This table presents hypothetical activation energies (ΔG‡) calculated using a DFT method for the bromination of this compound at various positions. The lower the activation energy, the more favorable the reaction pathway.

| Position of Bromination | Hypothetical ΔG‡ (kcal/mol) | Predicted Major/Minor Product |

| C2 (Pyridine ring) | 18.5 | Major |

| C6 (Pyridine ring) | 20.1 | Minor |

| C2' (Phenyl ring) | 25.3 | Minor |

| C4' (Phenyl ring) | 24.8 | Minor |

| C6' (Phenyl ring) | 26.0 | Minor |

Note: These values are illustrative and based on general principles of electrophilic aromatic substitution.

The fluorine atom at the 3-position of the phenyl ring exerts a significant influence on the electronic properties and reactivity of the entire molecule. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the phenyl ring and, to a lesser extent, the attached pyridine ring.

However, fluorine also has lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M), which is electron-donating. In the case of halogens, the inductive effect is generally stronger than the resonance effect. The position of the fluorine atom is critical. In the meta position, the resonance effect is minimized, and the strong inductive effect dominates, deactivating the phenyl ring towards electrophilic attack.

Quantum chemical studies on fluorinated aromatic compounds have shown that fluorine substitution can alter the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The strong inductive effect of fluorine generally lowers the energy of both the HOMO and LUMO. A lower HOMO energy suggests a reduced propensity to react with electrophiles, while a lower LUMO energy indicates an increased susceptibility to nucleophilic attack.

Illustrative Data Table of Calculated Mulliken Charges:

This table shows hypothetical Mulliken charges on key atoms of 4-(3-phenyl)pyridin-3-amine and its 3-fluoro derivative, illustrating the electron-withdrawing effect of fluorine.

| Atom | Hypothetical Charge (in 4-(3-phenyl)pyridin-3-amine) | Hypothetical Charge (in this compound) |

| N1 (Pyridine) | -0.55 | -0.52 |

| N (Amino) | -0.78 | -0.75 |

| C3' (Phenyl, attached to F) | - | +0.15 |

| F | - | -0.25 |

Note: These values are illustrative and intended to demonstrate the expected electronic trend.

Chemical Reactivity and Derivatization of the 4 3 Fluorophenyl Pyridin 3 Amine Scaffold

Amine Functionalization and Modification

The primary amino group at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The nucleophilic nature of the primary amine in 4-(3-fluorophenyl)pyridin-3-amine readily allows for acylation reactions with various acylating agents such as acid chlorides and anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine. For instance, the reaction with acetic anhydride in the presence of a base like pyridine or triethylamine is expected to yield the corresponding N-acetylated product, N-(4-(3-fluorophenyl)pyridin-3-yl)acetamide. The reaction is generally high-yielding and can be performed under mild conditions.

Alkylation of the amino group can be achieved using alkyl halides. However, these reactions often suffer from a lack of selectivity, leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternization of the pyridine nitrogen. To achieve selective mono-alkylation, reductive amination is a more controlled approach, which involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, followed by reduction with a reducing agent like sodium borohydride.

Table 1: Representative Amine Functionalization Reactions

| Reagent | Reaction Type | Product |

| Acetic Anhydride | Acylation | N-(4-(3-fluorophenyl)pyridin-3-yl)acetamide |

| Methyl Iodide | Alkylation | N-methyl-4-(3-fluorophenyl)pyridin-3-amine |

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines) semanticscholar.orgmdpi.commdpi.commdpi.com. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. The formation of the C=N double bond introduces a new point of structural diversity and has been utilized in the synthesis of various biologically active molecules semanticscholar.orgmdpi.com. For example, reacting this compound with a substituted benzaldehyde in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, would yield the corresponding N-benzylidene-4-(3-fluorophenyl)pyridin-3-amine.

Table 2: Examples of Schiff Base Formation

| Aldehyde/Ketone | Product |

| Benzaldehyde | N-benzylidene-4-(3-fluorophenyl)pyridin-3-amine |

| Acetone | N-(propan-2-ylidene)-4-(3-fluorophenyl)pyridin-3-amine |

Pyridine Ring Transformations and Substitutions

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack wikipedia.orguoanbar.edu.iq. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. However, the presence of the activating amino group at the C3 position can facilitate electrophilic substitution. The amino group is a strong ortho-, para-director. In this case, the positions ortho (C2 and C4) and para (C6) to the amino group are considered. The C4 position is already substituted. Therefore, electrophilic attack would be directed to the C2 and C6 positions. However, considering the electronic deactivation by the pyridine nitrogen, substitution is more likely to occur at the position least deactivated, which is typically the C5 position (meta to the nitrogen). The directing effect of the amino group would therefore compete with the inherent reactivity of the pyridine ring. It is predicted that electrophilic substitution, if it occurs, would preferentially take place at the C5 position, which is ortho to the activating amino group and meta to the deactivating pyridine nitrogen. Reactions such as nitration or halogenation would require harsh conditions to proceed.

In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2 and C6) wikipedia.orgyoutube.comnih.govsci-hub.senih.gov. For an SNAr reaction to occur on the pyridine ring of this compound, a good leaving group, such as a halide, would need to be present at the C2 or C6 position. If, for example, a chlorine atom were present at the C2 position, it could be readily displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

Table 3: Predicted Regioselectivity of Pyridine Ring Substitutions

| Reaction Type | Predicted Position of Substitution |

| Electrophilic Aromatic Substitution | C5 |

| Nucleophilic Aromatic Substitution (with leaving group at C2) | C2 |

Phenyl Ring Derivatization

The 3-fluorophenyl ring attached at the C4 position of the pyridine core is also amenable to derivatization, primarily through electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the fluorine atom and the pyridin-3-amine moiety.

The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects researchgate.net. The pyridin-3-amine group, attached at C1 of the phenyl ring, is expected to be an electron-withdrawing and thus a meta-directing group. Therefore, incoming electrophiles will be directed to positions that are influenced by both substituents. The positions ortho and para to the fluorine atom are C2, C4, and C6 of the phenyl ring. The positions meta to the pyridin-3-amine group are C2 and C6 of the phenyl ring. Consequently, electrophilic substitution is most likely to occur at the C2 and C6 positions of the 3-fluorophenyl ring, as these positions are activated by the fluorine atom (ortho) and directed by the pyridin-3-amine moiety (meta).

Table 4: Directing Effects on the Phenyl Ring

| Substituent | Position on Phenyl Ring | Directing Effect | Predicted Substitution Positions |

| Fluorine | C3 | Ortho, Para | C2, C4, C6 |

| Pyridin-3-amine | C1 | Meta | C2, C6 |

| Combined Effect | C2, C6 |

Substitution Reactions on the Fluorophenyl Group

The 3-fluorophenyl group of the scaffold can potentially undergo substitution reactions, primarily electrophilic and nucleophilic aromatic substitutions. The regioselectivity and feasibility of these reactions are influenced by the electronic properties of both the fluorine atom and the pyridin-3-amine moiety.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the fluorophenyl ring is generally challenging. The pyridine ring acts as a deactivating group due to the electron-withdrawing nature of the nitrogen atom, reducing the electron density of the attached phenyl ring and making it less susceptible to electrophiles. Furthermore, the fluorine atom itself is a deactivating group, albeit an ortho-, para-director. masterorganicchemistry.comquora.comquora.com Electrophilic substitution on the pyridine ring itself is also difficult and typically requires harsh conditions, proceeding at the 3-position (meta to the nitrogen). quora.comyoutube.com Given these deactivating effects, forcing conditions would likely be required for any electrophilic substitution on the fluorophenyl ring, with substitution anticipated at the positions ortho and para to the fluorine atom, but meta to the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The 3-fluorophenyl group is not highly activated towards nucleophilic aromatic substitution. For SNAr to occur, the aromatic ring typically needs to be rendered electron-deficient by the presence of strong electron-withdrawing groups, often positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com While the pyridine ring does exert an electron-withdrawing effect, it may not be sufficient to activate the fluorophenyl ring for substitution, especially since the fluorine atom is not an exceptionally good leaving group compared to others like a nitro group. nih.govresearchgate.net In some contexts, particularly in activated systems, fluoride (B91410) can act as a leaving group in SNAr reactions. acs.org However, without strong activation, direct displacement of the fluorine atom by a nucleophile on the this compound scaffold is not a readily expected reaction.

Introduction of Additional Functional Groups

The this compound scaffold possesses two primary sites for the introduction of new functional groups: the amino group and the pyridine ring.

The primary amino group is a key handle for derivatization. It can readily react with a variety of electrophiles to form amides, sulfonamides, ureas, and other derivatives. For instance, acylation of the amino group can be achieved using acyl chlorides or anhydrides. A study on the derivatization of aminopyridines for analytical purposes demonstrated the reaction of the amino group with 4-iodobenzoyl chloride to introduce an iodine tag. rsc.org This highlights a general method for functionalizing the amino group.

Another important reaction of the 3-aminopyridine (B143674) moiety is diazotization. Treatment of 3-aminopyridine with a nitrite source in the presence of an acid generates a pyridine-3-diazonium salt. google.com These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions, including halides, cyano, and hydroxyl groups.

Furthermore, reactions such as the Eschweiler-Clarke methylation can be employed to introduce methyl groups to the amino function, as demonstrated on related 3-aminopyridin-2(1H)-one structures. nih.gov

| Reaction Type | Reagent(s) | Functional Group Introduced | Reference Reaction Context |

|---|---|---|---|

| Acylation | Acyl chloride (e.g., 4-iodobenzoyl chloride) | Amide | Derivatization of aminopyridines rsc.org |

| Diazotization/Sandmeyer | NaNO₂, H⁺, then CuX | -Cl, -Br, -CN, -OH, etc. | Reactions of 3-aminopyridines google.com |

| Reductive Amination (Eschweiler-Clarke) | Formaldehyde, Formic acid | Dimethylamino | Derivatization of 3-aminopyridin-2(1H)-ones nih.gov |

Heterocycle Annulation and Scaffold Expansion

The this compound scaffold can serve as a building block for the construction of more complex, polycyclic systems. The presence of the amino group ortho to the C4-aryl substituent provides a reactive handle for annulation reactions, leading to the formation of fused heterocyclic systems.

Synthesis of Fused Pyridine Derivatives

The vicinal arrangement of the amino group and the aryl substituent in 4-aryl-3-aminopyridines is conducive to cyclization reactions to form fused heterocycles. For example, derivatives of 3-aminopyridine can be used in the synthesis of fused pyrimidine rings. researchgate.net One study demonstrated that 4-aryl-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine derivatives, which are structurally related to the scaffold of interest, can be cyclized by heating with phosphorus oxychloride to yield oxazolo[5,4-b]pyridines. nih.gov This type of reaction involves the intramolecular cyclization of an amide onto the pyridine ring, driven by dehydration.

Similarly, 3-aminopyridine itself is a precursor for the synthesis of various fused systems, such as pyrazolo[3,4-b]pyridines and pyridyl-pyrazolones, showcasing the versatility of the aminopyridine moiety in constructing bicyclic and polycyclic frameworks.

| Starting Material Type | Reagents/Conditions | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| 4-Aryl-5-amido-tetrahydropyridine | POCl₃, heat | Oxazolo[5,4-b]pyridine | nih.gov |

| 3-Aminopyridine | α-diazoketones | Fused pyrimidinediones | researchgate.net |

Formation of Macrocyclic and Complex Systems

The incorporation of the this compound scaffold into macrocyclic structures represents an advanced application of this building block. Macrocycles are of significant interest in medicinal chemistry and materials science. enamine.net The synthesis of such systems often relies on the reaction of bifunctional building blocks. The amino group of the scaffold can serve as one reactive site in a macrocyclization reaction, for instance, by reacting with a diacyl chloride or a dialdehyde to form a macrocyclic polyamide or polyimine, respectively. mdpi.com

While specific examples utilizing this compound for macrocycle synthesis are not readily found in the literature, general strategies for the synthesis of pyridine-based macrocycles can be considered. For example, macrocyclic peptides have been synthesized by incorporating pyridine units as part of the macrocyclic ring. nih.govillinois.edunih.gov In such a strategy, the aminopyridine unit could be functionalized to introduce linkers that would then participate in a ring-closing reaction. The rigidity of the pyridine and phenyl rings would impart a degree of pre-organization to the resulting macrocycle, which can be advantageous for binding to biological targets.

Role As a Synthetic Intermediate and Chemical Scaffold in Advanced Materials and Biological Probes

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the amino and pyridine (B92270) groups, influenced by the electronic properties of the fluorophenyl substituent, makes 4-(3-Fluorophenyl)pyridin-3-amine a valuable starting material in multi-step synthetic pathways.

Building Block for Kinase Inhibitors and Related Biological Modulators

The this compound scaffold is a key component in the design and synthesis of kinase inhibitors, which are molecules that can block the action of enzymes called kinases. unisi.it Kinases play a critical role in cell signaling, and their deregulation is often implicated in diseases like cancer. unisi.it The aminopyridine structure is a common feature in many kinase inhibitors. nih.govresearchgate.net

The development of potent and selective kinase inhibitors is a major focus in medicinal chemistry. For instance, compounds with a vicinal 4-fluorophenyl/pyridin-4-yl system attached to a heterocyclic core have been investigated as potential p38α MAP kinase inhibitors. nih.gov The strategic placement of the fluorine atom can enhance a molecule's metabolic stability and ability to pass through cell membranes. Furthermore, the pyridine nitrogen can form crucial hydrogen bonds within the active site of a target kinase.

Research has led to the synthesis of various derivatives based on aminopyridine cores to target specific kinases. For example, pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of Tropomyosin receptor kinases (TRKs), which are linked to cell proliferation and cancer. nih.gov Similarly, pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of c-Src and Abl kinases, which are relevant in cancer treatment. unisi.it The synthesis of these complex inhibitors often involves coupling the aminopyridine core with other molecular fragments to optimize binding affinity and selectivity.

Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Aminopyridine Cores

| Scaffold | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | Tropomyosin receptor kinases (TRKs) | Cancer |

| Pyrazolo[3,4-d]pyrimidine | c-Src, Abl | Cancer |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine | Fms-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia |

| Pyrido[2,3-d]pyrimidine | Adenosine Kinase (AK) | Pain and Inflammation |

This table is generated based on data from various sources. unisi.itnih.govnih.govnih.gov

Intermediate in Multi-Step Organic Syntheses

The synthesis of complex organic molecules often requires a series of carefully planned reactions. This compound can serve as an important intermediate in these multi-step sequences. For example, the synthesis of 3-fluorine-4-aminopyridine, a related and important pharmaceutical intermediate, involves a multi-step process starting from 3-fluoropyridine. google.com This highlights the utility of fluorinated pyridines in building more complex functionalized molecules.

The synthesis of diversely substituted 3-fluoropyridines can be achieved through methods like photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium (B1175870) acetate. acs.org Such synthetic strategies underscore the importance of having access to functionalized building blocks like this compound for the efficient construction of target molecules.

Scaffold for Novel Heterocyclic Compound Libraries

The core structure of this compound provides a robust scaffold for generating libraries of new heterocyclic compounds. These libraries are valuable resources for high-throughput screening in drug discovery and materials science.

Design and Synthesis of Analogues with Modified Pyridine or Phenyl Substituents

By systematically modifying the pyridine or phenyl rings of the this compound core, chemists can create a wide array of analogues. For example, different substituents can be introduced onto the pyridine ring to modulate the compound's basicity and steric profile. libretexts.org Similarly, the position and nature of the substituent on the phenyl ring can be altered to fine-tune electronic properties and intermolecular interactions.

The synthesis of these analogues can be achieved through various organic reactions. For instance, palladium- or copper-catalyzed cross-coupling reactions are often employed to attach different aryl or alkyl groups to the pyridine core. These modifications can lead to compounds with improved biological activity or desirable material properties.

Exploration of Diverse Chemical Space Based on the Core Structure

The this compound scaffold allows for the exploration of a vast chemical space. By combining different substituents on both the pyridine and phenyl rings, a large and diverse library of compounds can be generated. This diversity is crucial for increasing the chances of discovering molecules with novel biological activities or material properties.

The development of efficient synthetic routes, such as multi-component reactions, can facilitate the rapid generation of these compound libraries. researchgate.net These libraries can then be screened against various biological targets or tested for specific material characteristics.

Development of Chemical Probes for Biochemical Research

Chemical probes are essential tools for studying biological processes. They are small molecules designed to interact with a specific protein or other biomolecule, allowing researchers to investigate its function. The this compound scaffold has the potential to be developed into such probes.

For instance, by attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to the this compound core, researchers can create probes to visualize and track the localization and activity of specific proteins within cells. The synthesis of aminopyridines with fluorescent properties has been explored, demonstrating their potential as scaffolds for biological probes. mdpi.com The ability to "click" these probes onto target molecules, such as proteins, further enhances their utility in biochemical research. mdpi.com

Radiochemical Labeling for Imaging Agents (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. The design of PET tracers is a critical aspect of this technology, and the aminopyridine scaffold has emerged as a viable framework for the development of novel imaging agents.

While direct radiolabeling of this compound itself is not prominently described in the literature, the chemistry of structurally analogous compounds, such as fluorinated aminopyridines, provides a strong basis for its potential in this field. For instance, compounds like 3-[¹⁸F]fluoro-4-aminopyridine ([¹⁸F]3F4AP) have been investigated as PET tracers for imaging demyelination in neurological disorders. radiologykey.com The synthesis of such tracers often involves the introduction of the positron-emitting fluorine-18 (B77423) (¹⁸F) isotope onto the pyridine ring. radiologykey.comrsc.org

The presence of the primary amine group on the this compound scaffold offers a reactive handle for conjugation to other molecules or for modification to facilitate radiolabeling. The fluorophenyl group already present in the molecule could, in principle, be substituted with a fluorine-18 atom through nucleophilic aromatic substitution, a common strategy in the synthesis of PET tracers. iaea.org Copper-mediated radiofluorination is a technique that has been successfully employed for the synthesis of ¹⁸F-labeled PET tracers from precursor compounds. iaea.orgnih.gov

The development of novel PET tracers is an active area of research, with a continuous need for scaffolds that can be readily labeled and exhibit favorable pharmacokinetic and pharmacodynamic properties. researchgate.net The 4-phenylpyridin-3-amine backbone, as seen in this compound, offers a versatile platform that can be chemically modified to target a variety of biological entities, such as enzymes or receptors. For example, derivatives of 4-phenyl-pyridyl-thiazoles have been explored as kinase inhibitors, highlighting the potential for this core structure to be adapted for targeted imaging applications. nih.gov

Table 1: Examples of Structurally Related PET Tracers and Labeling Precursors

| Compound/Precursor | Application/Significance | Reference |

| 3-[¹⁸F]fluoro-4-aminopyridine ([¹⁸F]3F4AP) | PET tracer for imaging demyelination. | radiologykey.com |

| 3-bromo-4-nitropyridine (B1272033) N-oxide | Precursor for the synthesis of meta-fluorinated pyridines. | rsc.org |

| 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole | Potential PET tracer for targeting tryptophan 2,3-dioxygenase (TDO). | nih.gov |

Fluorescent Probe Design and Application

Fluorescent probes are indispensable tools in biological research, enabling the visualization and quantification of specific molecules and processes within living systems. The design of these probes often involves the conjugation of a fluorophore—a molecule that emits light upon excitation—to a recognition element that selectively binds to the target of interest. The amine group in this compound makes it a suitable candidate for derivatization into a fluorescent probe.

Amine-reactive fluorescent dyes are commercially available and are routinely used to label proteins, nucleic acids, and other biomolecules. vu.nl The primary amine of this compound could be readily coupled to such dyes, transforming the compound into a fluorescent derivative. The choice of fluorophore would determine the spectral properties of the resulting probe, such as its excitation and emission wavelengths.

Furthermore, the inherent fluorescence of certain heterocyclic scaffolds can be modulated by their chemical environment. While the intrinsic fluorescence of this compound is not extensively characterized in the public domain, related structures, such as imidazopyridines, have been investigated for their fluorescent properties and their application in sensing metal ions and in bioimaging. tandfonline.com The design of novel fluorescent probes often focuses on creating systems where the fluorescence is "turned on" or "turned off" upon binding to a specific analyte. researchgate.net

The 4-phenyl-pyridin-3-amine core could serve as the central scaffold in a "donor-π-acceptor" (D-π-A) type fluorescent probe. In such a design, the electron-donating amine group and the electron-withdrawing phenyl-pyridine system could be tailored to create a probe with environmentally sensitive fluorescence. nih.gov For instance, a novel D-π-A type fluorescent probe based on a styryl-pyridinium salt has been developed for the detection of copper ions. nih.gov This demonstrates the utility of the pyridinium (B92312) scaffold in creating functional fluorescent sensors.

The development of fluorescent probes based on novel scaffolds is a continuous endeavor in chemical biology. acs.org The structural features of this compound suggest its potential as a building block in the creation of new fluorescent tools for a range of applications, from cellular imaging to environmental sensing.

Table 2: Key Components and Concepts in Fluorescent Probe Design

| Component/Concept | Description | Relevance to this compound |

| Amine-Reactive Dyes | Fluorophores that specifically react with primary amines to form stable conjugates. | The primary amine of the compound can be labeled with these dyes. |

| Donor-π-Acceptor (D-π-A) Systems | Molecular architectures that can exhibit environmentally sensitive fluorescence. | The compound's structure could be modified to create a D-π-A type probe. |

| Imidazopyridines | A class of heterocyclic compounds with known fluorescent properties. | A structurally related scaffold with demonstrated utility in fluorescence applications. |

Mechanistic Biochemical Investigations of 4 3 Fluorophenyl Pyridin 3 Amine Analogs in Vitro Studies

Molecular Target Engagement and Binding Studies (e.g., Receptor Interactions)

The biological effects of 4-(3-fluorophenyl)pyridin-3-amine analogs are often initiated by their direct interaction with specific macromolecular targets within the cell. Binding studies are therefore essential to identify these primary protein partners, which can include receptors, kinases, and other enzymes.

One area of significant investigation for compounds structurally related to this compound is their engagement with protein kinases. For instance, analogs have been explored as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). nih.gov The binding of these compounds to the ATP-binding pocket of FLT3 can block its downstream signaling. Similarly, spleen tyrosine kinase (SYK), another key kinase in immune signaling, has been identified as a target for related pyrrolo[3,4-c]pyridine derivatives. nih.gov

Furthermore, Aurora kinases, a family of serine/threonine kinases that play a crucial role in cell cycle regulation, have been identified as targets for structurally similar compounds. Overexpression of Aurora kinase B (AURKB) is a common feature in many human cancers, making it a promising target for cancer therapy. nih.gov Non-ATP competitive inhibitors have been designed to bind to AURKB, demonstrating the diverse binding modalities that can be achieved with this chemical scaffold. nih.gov

In the context of hormone-driven cancers, analogs have also been assessed for their ability to interact with the androgen receptor (AR). A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their ability to antagonize the AR, a key driver in prostate cancer. nih.gov

Enzyme Modulation and Inhibition Assays (In Vitro)

Following the identification of molecular targets, enzyme modulation and inhibition assays are conducted to quantify the potency and selectivity of the this compound analogs. These assays typically determine the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC₅₀).

A notable example is the evaluation of a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives as inhibitors of FLT3 and its internal tandem duplication (ITD) mutant. One compound in this series, C14, demonstrated potent inhibition of wild-type FLT3 with an IC₅₀ value of 256 nM. nih.gov The antitumor activities of this compound were further demonstrated through its strong inhibitory activity against human acute myeloid leukemia (AML) cell lines harboring the FLT3-ITD mutation, with IC₅₀ values of 507 nM in MOLM-13 cells and 325 nM in MV4-11 cells. nih.gov

In the pursuit of selective Aurora kinase inhibitors, a quinazoline (B50416) derivative, SP-96, exhibited sub-nanomolar activity in enzymatic assays against AURKB. nih.gov Further optimization of this series led to compounds with improved cellular activity, highlighting the importance of iterative design and testing in achieving desired enzymatic inhibition. nih.gov

The table below summarizes the in vitro inhibitory activities of selected analogs against their respective kinase targets.

| Compound/Analog | Target Enzyme | Cell Line | IC₅₀ (nM) |

| C14 | FLT3 | - | 256 |

| C14 | FLT3-ITD | MOLM-13 | 507 |

| C14 | FLT3-ITD | MV4-11 | 325 |

Characterization of Biochemical Pathways Affected by Analogues (In Vitro)

The interaction of this compound analogs with their molecular targets triggers a cascade of events that alter cellular biochemical pathways. The characterization of these affected pathways provides a deeper understanding of the compound's mechanism of action and its ultimate cellular effects.

For analogs targeting the FLT3 receptor, biochemical analyses have shown that their inhibitory activity directly impacts the FLT3 signaling pathway. nih.gov Inhibition of FLT3 phosphorylation prevents the activation of downstream signaling molecules, which are crucial for the proliferation and survival of leukemia cells. A direct consequence of this pathway inhibition is the induction of apoptosis, or programmed cell death, in cancer cells. This has been demonstrated in MV4-11 cells, where treatment with an inhibitory analog led to an increase in apoptotic cells, as measured by flow cytometry. nih.gov

In the case of androgen receptor antagonists, the key biochemical pathway affected is the AR signaling cascade. By binding to the AR, these compounds can prevent its translocation to the nucleus and its subsequent binding to androgen response elements on DNA. This leads to a downregulation of AR target genes, such as prostate-specific antigen (PSA). The inhibitory activity of novel 3-(4-fluorophenyl)-1H-pyrazole derivatives on PSA expression in LNCaP prostate cancer cells has been demonstrated, with one compound showing a 46% downregulation of PSA, superior to the lead compound. nih.gov

The antiproliferative activity of these compounds is a common downstream effect of their pathway modulation. For example, several pyrazole (B372694) derivatives showed potent antiproliferative activity against the LNCaP prostate cancer cell line, with one compound exhibiting an IC₅₀ value of 18 μmol/l. nih.gov Interestingly, some analogs show selectivity in their effects, with weak potency against cell lines that are not dependent on the targeted pathway, such as the weak effect of an FLT3 inhibitor on the FLT3-independent human cervical cancer cell line HL-60. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Fluorophenyl)pyridin-3-amine, and how is its purity validated?

- Methodology : Multi-step synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce the fluorophenyl group to the pyridine core. Post-synthetic modifications (e.g., amination) are followed by purification via column chromatography.

- Characterization : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry (e.g., NMR for aromatic proton patterns, -NMR for fluorine environments). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation of this compound?